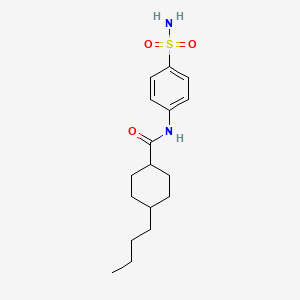![molecular formula C27H26N2O3 B4778568 N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4778568.png)
N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the reaction of 7-(diethylamino)-4-hydroxycoumarin with appropriate benzoyl chloride derivatives under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its fluorescence properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent due to its ability to interact with specific biomolecules.
Industry: Utilized in the development of sensors and optical materials for environmental monitoring and industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide primarily involves its fluorescence properties. The compound exhibits intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) mechanisms, which are responsible for its strong fluorescence . These properties make it an effective chemosensor for detecting metal ions, as the binding of metal ions can quench or enhance its fluorescence, providing a measurable signal.
Comparison with Similar Compounds
Similar Compounds
- N′-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazide
- N′-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide
Uniqueness
N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to its specific substitution pattern, which enhances its fluorescence properties and makes it highly selective for certain metal ions. This selectivity and sensitivity are critical for its applications in fluorescence sensing and as a chemosensor.
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-4-29(5-2)22-13-14-24(18(3)15-22)28-26(30)21-11-8-10-19(16-21)23-17-20-9-6-7-12-25(20)32-27(23)31/h6-17H,4-5H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBKDQXOYMKHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4778489.png)






![2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B4778531.png)

![4-(9H-fluoren-9-yl)-N-[3-(2-furyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B4778551.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-propan-2-ylglycinamide](/img/structure/B4778554.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4778560.png)
![N-{[1-(3-butenoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4778573.png)
![2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778580.png)
